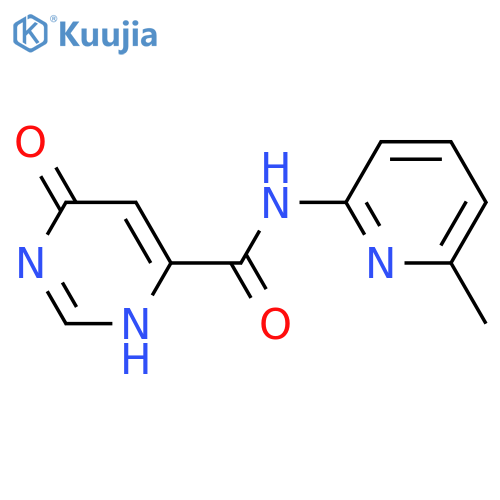Cas no 2034447-07-7 (6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide)

2034447-07-7 structure
商品名:6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide
CAS番号:2034447-07-7
MF:C11H10N4O2
メガワット:230.2227
CID:5351831
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(6-methylpyridin-2-yl)-4-oxo-1H-pyrimidine-6-carboxamide
- 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide
- N-(6-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
-
- インチ: 1S/C11H10N4O2/c1-7-3-2-4-9(14-7)15-11(17)8-5-10(16)13-6-12-8/h2-6H,1H3,(H,12,13,16)(H,14,15,17)
- InChIKey: WFLIZIAZVRLCTN-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C([H])C(N([H])C([H])=N1)=O)N([H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 389
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 83.4
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6494-0078-2μmol |
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide |
2034447-07-7 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6494-0078-2mg |
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide |
2034447-07-7 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6494-0078-1mg |
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide |
2034447-07-7 | 1mg |
$54.0 | 2023-09-08 |
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
2034447-07-7 (6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide) 関連製品
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
